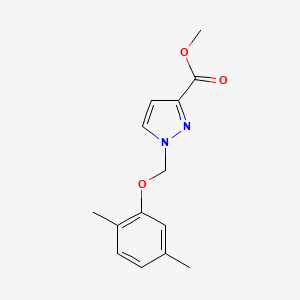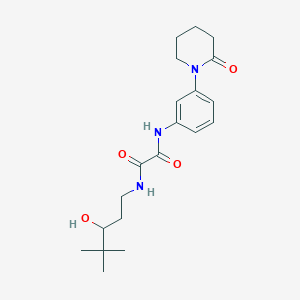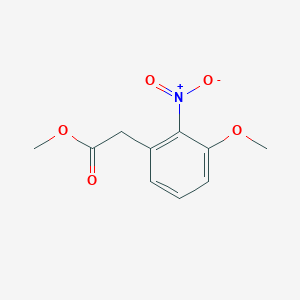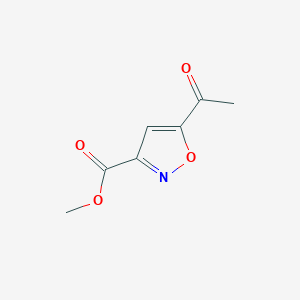
N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophen-2-carbonsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a derivative of thiophene-2-carboxamide, which is a molecule of interest due to its potential biological properties. Thiophene derivatives have been studied for their effects on cell growth and DNA synthesis in various cell types. For instance, N-glycosyl-thiophene-2-carboxamides have shown to inhibit DNA synthesis in bovine aortic endothelial cells and the growth of synoviocytes . The presence of a pyrazinyl group in the compound suggests potential for varied biological activity, given that pyrazine derivatives have been synthesized and analyzed for their electronic and nonlinear optical properties .
Synthesis Analysis
The synthesis of related thiophene-2-carboxamide derivatives involves various chemical reactions. For example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved through a Suzuki cross-coupling reaction, which is a palladium-catalyzed cross-coupling between organoboron compounds and halides . The intermediate compound required for the synthesis was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by TiCl4 . This method could potentially be adapted for the synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide.
Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives has been characterized using X-ray crystallography and spectroscopic methods. For instance, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined, showing intra and intermolecular hydrogen bonds . Conformational analysis of N-glycosyl-thiophene-2-carboxamides revealed that the pyranose rings adopted 4C1 conformations and that the carbonyl oxygen and sulfur of the thiophene adopted an s-cis conformation . These findings provide insights into the possible conformations and structural characteristics of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide.
Chemical Reactions Analysis
Thiophene-2-carboxamide derivatives undergo various chemical reactions. The synthesis of these compounds often involves cross-coupling reactions, such as the Suzuki reaction, which is a versatile method for creating carbon-carbon bonds . The reactivity of the thiophene moiety and the substituents attached to it can significantly influence the types of chemical reactions the compound can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives can be predicted using computational methods such as density functional theory (DFT) calculations. For example, DFT and Møller-Plesset (MP2) calculations were used to explore the geometries of thiophene-2-carboxamides, finding that the s-cis conformer was more stable than the s-trans isomer . Additionally, DFT calculations were used to determine reactivity parameters and nonlinear optical properties of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which could be relevant for the analysis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide .
Wissenschaftliche Forschungsanwendungen
Synthese neuer Verbindungen
Diese Verbindung kann bei der Synthese neuer Verbindungen verwendet werden. So wurde sie beispielsweise bei der Synthese von 5-Aryl-N-(pyrazin-2-yl)thiophen-2-carbonsäureamiden über Suzuki-Kreuzkupplungsreaktionen eingesetzt . Die Zwischenverbindung wurde durch Kondensation von Pyrazin-2-amin mit 5-Bromthiophen-2-carbonsäure unter Verwendung von TiCl4 hergestellt .
Elektronische und nichtlineare optische Eigenschaften
Die Verbindung und ihre Derivate wurden auf ihre elektronischen und nichtlinearen optischen Eigenschaften untersucht. Bei der DFT-Berechnung von Zielmolekülen wurden verschiedene Reaktivitätsparameter wie FMOs (E HOMO, E LUMO), HOMO–LUMO-Energielücke, Elektronenaffinität (A), Ionisierungsenergie (I), Elektrophilieindex (ω), chemische Weichheit (σ) und chemische Härte (η) berücksichtigt und diskutiert .
Anti-Tuberkulose-Aktivität
Pyrazinamid, ein Derivat von Pyrazin, ist ein wichtiges First-Line-Medikament, das zur Verkürzung der TB-Therapie eingesetzt wird. Eine Reihe neuartiger substituierter N-(6-(4-(Pyrazin-2-carbonyl)piperazin/Homopiperazin-1-yl)pyridin-3-yl)benzamid-Derivate wurden entwickelt, synthetisiert und auf ihre Anti-Tuberkulose-Aktivität gegen Mycobacterium tuberculosis H37Ra getestet .
Anti-Fibrose-Aktivität
Einige der Zielverbindungen zeigten eine bessere Anti-Fibrose-Aktivität als Pirfenidon (PFD), Bipy55′DC und 24PDC auf HSC-T6-Zellen .
Arzneimittelentwicklung
Die Verbindung kann bei der Entwicklung neuer Medikamente eingesetzt werden. So wurde sie beispielsweise bei der Entwicklung und Synthese von substituierten N-(6-(4-(Pyrazin-2-carbonyl)piperazin/Homopiperazin-1-yl)pyridin-3-yl)benzamid-Derivaten als Anti-Tuberkulose-Mittel verwendet .
Untersuchung der chemischen Reaktivität
Die Verbindung kann zur Untersuchung der chemischen Reaktivität eingesetzt werden. Reaktivitätsparameter wie Elektronenaffinität, Ionisierungsenergie, chemische Weichheit und Härte, Elektrophilie und chemisches Potential wurden ebenfalls berechnet .
Wirkmechanismus
Target of Action
Similar compounds such as pyrazinamide, a first-line drug used in shortening tb therapy, have been shown to exhibit anti-tubercular activity against mycobacterium tuberculosis .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-tubercular activity, suggesting that they may affect pathways related to mycobacterium tuberculosis .
Result of Action
Similar compounds have been shown to exhibit anti-tubercular activity, suggesting that they may have a significant effect on mycobacterium tuberculosis .
Eigenschaften
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(13-2-1-9-21-13)17-6-8-19-7-3-11(18-19)12-10-15-4-5-16-12/h1-5,7,9-10H,6,8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUSSSTWLXECSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2545125.png)



![1-[4-[4-(1-Hydroxypropan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2545132.png)





![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide](/img/structure/B2545143.png)


